molecular formula C12H16N4 B1483006 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098087-06-8

1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1483006
CAS No.: 2098087-06-8
M. Wt: 216.28 g/mol
InChI Key: ADVCGVHVHQJLHH-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a heterocyclic compound that contains both pyridine and pyrazole moieties. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

The synthesis of 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity . Industrial production methods may utilize magnetically recoverable catalysts to streamline the process and reduce costs .

Chemical Reactions Analysis

1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The pyridine and pyrazole rings allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

Properties

IUPAC Name

1-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-3-16-9-10(8-13-2)12(15-16)11-6-4-5-7-14-11/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVCGVHVHQJLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
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1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
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1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 4
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 5
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

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